5,5'-(Ethyne-1,2-diyl)diisophthalic acid
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Overview
Description
5,5’-(Ethyne-1,2-diyl)diisophthalic acid is a compound with the formula C₁₈H₁₀O₈ and a molecular weight of 354.26 g/mol . It is used for research purposes .
Synthesis Analysis
The synthesis of 5,5’-(Ethyne-1,2-diyl)diisophthalic acid involves the insertion of an ethynylene unit into the molecular backbone . This process is undertaken to expand lattice porosity and introduce an additional interaction site for improved solid-gas adsorption behavior .Molecular Structure Analysis
The midpoint of the triple bond of the main molecule is located on a special position, i.e., about an inversion center . The carboxyl groups are twisted slightly out of the planes of the aromatic rings to which they are attached, making dihedral angles of 24.89 (1) and 7.40 (2) .Chemical Reactions Analysis
When 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde reacts with cyclohexane-1,2-diamine, [3+6] trigonal prism cages are formed . These resulting cages can undergo reversible transformation into [6+12] truncated tetrahedron cages, leading to variations in pore sizes .Physical And Chemical Properties Analysis
The crystal packing of 5,5’-(Ethyne-1,2-diyl)diisophthalic acid features strong O—H O hydrogen bonds, weaker C—H O interactions, and O S contacts . It displays channel-like voids extending along the a-axis direction which contain the dimethyl sulfoxide solvent molecules .Scientific Research Applications
Formation of Porous Metal-Organic Framework Structures
5,5’-(Ethyne-1,2-diyl)diisophthalic acid is used as a linker molecule in the formation of porous metal-organic framework structures . These structures have a wide range of applications, including gas storage, separation, and catalysis .
Development of Advanced Materials
The unique structure and properties of 5,5’-(Ethyne-1,2-diyl)diisophthalic acid make it valuable for developing advanced materials . These materials can have diverse applications in various fields like nanotechnology and drug delivery .
Synthesis of Polymers
5,5’-(Ethyne-1,2-diyl)diisophthalic acid can be used in the synthesis of polymers . The resulting polymers can have unique properties and can be used in a variety of applications, including electronics and materials science .
Catalyst Development
Due to its unique structure, 5,5’-(Ethyne-1,2-diyl)diisophthalic acid can also be used in the development of catalysts . These catalysts can be used in various chemical reactions, improving their efficiency and selectivity .
Coordination Chemistry
5,5’-(Ethyne-1,2-diyl)diisophthalic acid can be used in coordination chemistry . It can coordinate with a variety of metal ions, leading to the formation of complex structures .
Crystallography Studies
The compound can be used in crystallography studies . Its unique crystal structure can provide valuable insights into the properties of the material and can be used to develop new materials with desired properties .
Mechanism of Action
Target of Action
It is known to be used as a linker molecule in the formation of porous metal–organic framework structures .
Mode of Action
The compound interacts with its targets by forming strong O—H O hydrogen bonds, weaker C—H O interactions, and O S contacts . The mid-point of the triple bond of the main molecule is located on a special position, i.e., about an inversion center .
Biochemical Pathways
Its role as a linker molecule suggests it may influence the formation and structure of metal–organic frameworks .
Result of Action
Its role in the formation of porous metal–organic frameworks suggests it may influence the structural properties of these materials .
Safety and Hazards
Future Directions
The future directions of research on 5,5’-(Ethyne-1,2-diyl)diisophthalic acid could involve further exploration of its use as a linker molecule in the formation of porous metal–organic framework structures . Its unique properties, such as the ability to form [3+6] trigonal prism cages that can transform into [6+12] truncated tetrahedron cages, make it a promising compound for applications in solid-gas adsorption .
properties
IUPAC Name |
5-[2-(3,5-dicarboxyphenyl)ethynyl]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h3-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRIPYPPJIRELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(Ethyne-1,2-diyl)diisophthalic acid |
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